Bismuth fluoride

Descripción general

Descripción

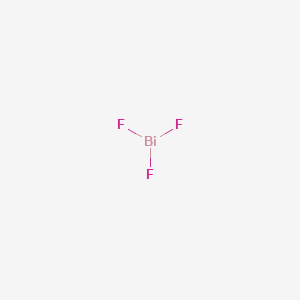

Bismuth fluoride refers to a group of chemical compounds containing bismuth and fluorine. It can refer to either Bismuth trifluoride (BiF3) or Bismuth pentafluoride (BiF5) . Bismuth trifluoride is a gray-white powder and Bismuth pentafluoride has a molecular formula of BiF5 .

Synthesis Analysis

Bismuth (III) fluoride can be synthesized by reacting bismuth (III) oxide with hydrofluoric acid . Another method involves the controlled synthesis of lanthanide-doped bismuth-based fluoride nanoparticles via a facile solvothermal method .

Molecular Structure Analysis

Bismuth trifluoride has a molecular formula of BiF3 and an average mass of 265.976 Da . Bismuth pentafluoride has a molecular formula of BiF5 and an average mass of 303.972 Da .

Chemical Reactions Analysis

Bismuth fluoride has been studied in the context of laser-induced fluorescence studies . It has also been involved in thermal molecular beam reactions with molecular fluorine under single-collision conditions .

Physical And Chemical Properties Analysis

Bismuth trifluoride is a gray-white powder that does not dissolve in water . It has a melting point of 649 °C . Bismuth pentafluoride has a vibrational temperature of 581±35 K and rotational temperatures of 340 to 370 K .

Aplicaciones Científicas De Investigación

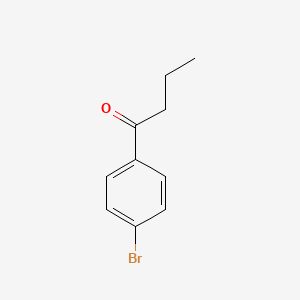

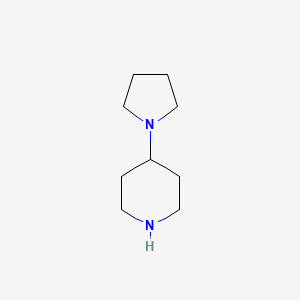

Organic Synthesis Catalyst

Bismuth(III) fluoride is known for its role as a reagent and catalyst in organic synthesis . Its low cost and ease of handling make it an attractive option for various synthetic processes, particularly in polarography .

Biomedical Applications

Bismuth-based nanoparticles (BiNPs), which include forms of bismuth fluoride, have been extensively researched for their biomedical applications . These applications range from drug delivery and antimicrobial activity to bioimaging, cancer therapy, biosensing, and tissue engineering .

Gastrointestinal Medicine

In the field of medicinal chemistry, bismuth-based compounds like bismuth fluoride are used as medicines for treating gastrointestinal disorders such as dyspepsia, gastric ulcers, and H. pylori infections due to bismuth’s relatively non-toxic nature .

Nanoparticle Synthesis

Bismuth fluoride nanoparticles have been synthesized using various methods, including a one-pot complexation-mediated method. These nanoparticles have potential applications in nanotechnology and materials science .

Luminescent Material Host

NaBiF4 nanoparticles: , a type of bismuth-based fluoride nanoparticle, have attracted attention as hosts for lanthanides (Ln3+) ions and other luminescent ions. The controlled synthesis of these nanoparticles is crucial for their application in luminescence .

Metamaterials for Photonics

Bismuth metamaterials, which can include bismuth fluoride components, have been studied for their applications in photonics . These materials can be used in information technology production, energy harvesting, and other advanced technological fields .

Mecanismo De Acción

Target of Action

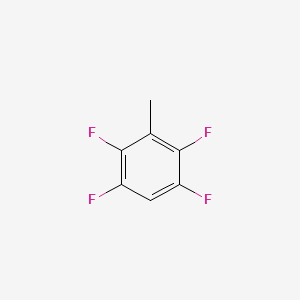

Bismuth fluoride, also known as Bismuth(III) fluoride, is a compound that primarily targets fluoride ions . It exhibits Lewis acidity, which allows it to interact with various proteins and enzymes, thereby affecting their function .

Mode of Action

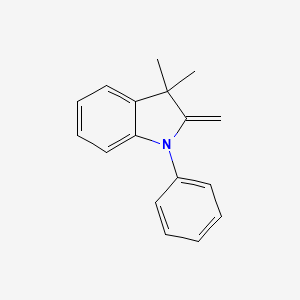

The interaction of Bismuth fluoride with its targets involves the formation of a high-valent Bi(V) intermediate . This process results in the coupling of the individual F atom with the exocyclic aryl group . The increase of steric bulk increases rather than decreases the Lewis acidity .

Biochemical Pathways

Proteomic analysis of bismuth-containing drugs has revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (tca), were significantly inhibited upon treatment with bismuth-based drugs .

Result of Action

The result of Bismuth fluoride’s action is the formation of a new Bi-F-Bi structural motif, which shows a shallow potential energy surface with at least two local minima upon bending . This leads to changes in the function of targeted proteins and enzymes, potentially affecting various biological processes .

Action Environment

The action of Bismuth fluoride can be influenced by environmental factors. For instance, the size of NaBiF4 nanoparticles, a type of bismuth-based nanoparticle, can be easily tuned by changing the doping levels of Gd3+ ions . This suggests that the efficacy and stability of Bismuth fluoride could be affected by the presence of other ions or compounds in the environment.

Safety and Hazards

Direcciones Futuras

Bismuth has recently been shown to be able to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis . Bismuth-based nanoparticles have also attracted extensive attention as hosts for lanthanides (Ln3+) ions and other luminescent ions .

Propiedades

IUPAC Name |

trifluorobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3FH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCWHGIUHLWZBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Bi](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF3 | |

| Record name | bismuth(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064852 | |

| Record name | Bismuth trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.97561 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to gray solid; [Merck Index] Insoluble; [MSDSonline] | |

| Record name | Bismuth(III) fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth fluoride | |

CAS RN |

7787-61-3 | |

| Record name | Bismuth fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.